7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Overview
Description
The compound “7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds play an essential role in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one”, involves a structure-based design strategy . The goal is to develop a novel and concise chemotype of FGFR inhibitors .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is designed to bind to the hinge of FGFRs . This design strategy has led to the development of potent FGFR inhibitors .Scientific Research Applications
FGFR Inhibitors in Cancer Therapy
This compound has been utilized in the design of derivatives that act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in various types of tumors. Targeting FGFRs is considered an attractive strategy for cancer treatment .
Anti-Migration and Invasion in Cancer Cells
Derivatives of this compound have shown to significantly reduce the migration and invasion abilities of cancer cells, indicating potential applications in preventing cancer metastasis .
Mechanism of Action
Target of Action
The primary targets of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . They are found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one interacts with FGFRs, inhibiting their activity. This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one with FGFRs affects signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs results in the deactivation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is mentioned that a compound with low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
In vitro, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Future Directions
The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one”, involve further optimization of these compounds . The goal is to develop a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
properties
IUPAC Name |
7-methoxy-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-7-5(2-3-9-8)4-6(11)10-7/h2-3H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOVTTVDRGATMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735268 | |
Record name | 7-Methoxy-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | |
CAS RN |
1190317-80-6 | |
Record name | 7-Methoxy-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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